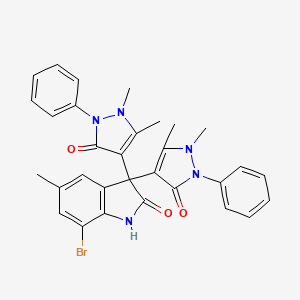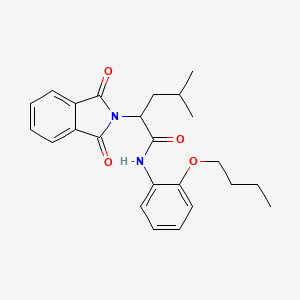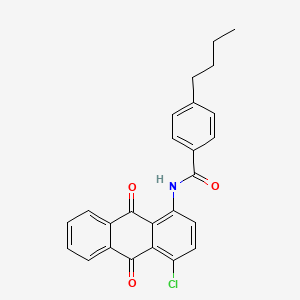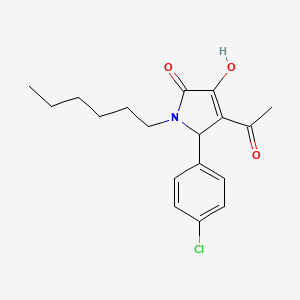![molecular formula C16H23N3O B5197650 2-{4-[(2-methyl-1H-indol-3-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5197650.png)
2-{4-[(2-methyl-1H-indol-3-yl)methyl]-1-piperazinyl}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(2-methyl-1H-indol-3-yl)methyl]-1-piperazinyl}ethanol is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound has been studied extensively for its ability to modulate various biological processes, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-{4-[(2-methyl-1H-indol-3-yl)methyl]-1-piperazinyl}ethanol is not fully understood. However, it has been shown to modulate various biological processes such as the immune response, cell proliferation, and apoptosis. This compound has also been shown to interact with various receptors in the brain, including serotonin and dopamine receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{4-[(2-methyl-1H-indol-3-yl)methyl]-1-piperazinyl}ethanol are diverse and depend on the specific biological process being modulated. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to increase the levels of neurotransmitters such as serotonin and dopamine, which may contribute to its anti-depressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-{4-[(2-methyl-1H-indol-3-yl)methyl]-1-piperazinyl}ethanol in lab experiments include its diverse biological effects and potential therapeutic properties. However, the limitations of using this compound include its complex synthesis method and the lack of a complete understanding of its mechanism of action.
Orientations Futures
There are several future directions for the study of 2-{4-[(2-methyl-1H-indol-3-yl)methyl]-1-piperazinyl}ethanol. One area of interest is the development of new drugs that are based on this compound. Another area of interest is the study of the specific biological processes that are modulated by this compound. Additionally, the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease is an area of ongoing research.
Méthodes De Synthèse
The synthesis of 2-{4-[(2-methyl-1H-indol-3-yl)methyl]-1-piperazinyl}ethanol involves several steps. The first step involves the reaction of 2-methylindole with formaldehyde to form 2-methyl-1-(formylmethyl)indole. This intermediate is then reacted with piperazine to form the final product, 2-{4-[(2-methyl-1H-indol-3-yl)methyl]-1-piperazinyl}ethanol.
Applications De Recherche Scientifique
2-{4-[(2-methyl-1H-indol-3-yl)methyl]-1-piperazinyl}ethanol has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-depressant effects. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-[4-[(2-methyl-1H-indol-3-yl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-13-15(14-4-2-3-5-16(14)17-13)12-19-8-6-18(7-9-19)10-11-20/h2-5,17,20H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECRSKFZGDWCEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CN3CCN(CC3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazol-4-yl]carbonyl}thiomorpholine](/img/structure/B5197576.png)
![N~2~-benzyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5197585.png)
![4-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B5197593.png)

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-(3-fluorophenyl)urea](/img/structure/B5197608.png)
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5197619.png)

![ethyl 4-[4-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5197629.png)
![N-cyclohexyl-N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5197636.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-furamide](/img/structure/B5197637.png)

![4-[(cyclopropylamino)methylene]-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5197663.png)
![N-(2-chlorophenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B5197699.png)